Pat-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

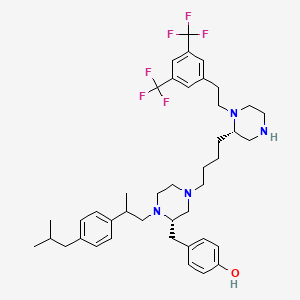

Molecular Formula |

C42H56F6N4O |

|---|---|

Molecular Weight |

746.9 g/mol |

IUPAC Name |

4-[[(2S)-4-[4-[(2S)-1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]piperazin-2-yl]butyl]-1-[2-[4-(2-methylpropyl)phenyl]propyl]piperazin-2-yl]methyl]phenol |

InChI |

InChI=1S/C42H56F6N4O/c1-30(2)22-32-7-11-35(12-8-32)31(3)28-52-21-20-50(29-39(52)25-33-9-13-40(53)14-10-33)17-5-4-6-38-27-49-16-19-51(38)18-15-34-23-36(41(43,44)45)26-37(24-34)42(46,47)48/h7-14,23-24,26,30-31,38-39,49,53H,4-6,15-22,25,27-29H2,1-3H3/t31?,38-,39-/m0/s1 |

InChI Key |

FNZDHGOAQRSMRD-VHCNLTPGSA-N |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)C(C)CN2CCN(C[C@@H]2CC3=CC=C(C=C3)O)CCCC[C@H]4CNCCN4CCC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)CN2CCN(CC2CC3=CC=C(C=C3)O)CCCCC4CNCCN4CCC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Pat-IN-2: A Technical Guide to its Mechanism of Action as a Protein Acyl Transferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pat-IN-2 is a potent inhibitor of protein acyl transferases (PATs), a class of enzymes crucial for the post-translational lipid modification of proteins. Specifically, this compound has been identified as a competitive inhibitor of the autopalmitoylation of Erf2, a key component of the yeast Ras palmitoyl acyltransferase complex. This targeted inhibition of protein palmitoylation disrupts the proper localization and function of numerous proteins, leading to downstream cellular effects, including the inhibition of yeast growth. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular effects, detailed experimental protocols for its characterization, and a summary of available quantitative data.

Introduction to Protein Palmitoylation and Protein Acyl Transferases (PATs)

Protein S-palmitoylation is a reversible post-translational modification that involves the attachment of a 16-carbon palmitic acid to cysteine residues of a protein via a thioester linkage. This lipid modification is critical for regulating protein trafficking, membrane localization, stability, and protein-protein interactions. The enzymes responsible for catalyzing this reaction are protein acyl transferases (PATs), also known as DHHC (Asp-His-His-Cys) enzymes, named after a conserved catalytic motif.

The PAT-mediated palmitoylation process generally follows a two-step "ping-pong" mechanism[1]:

-

Autopalmitoyylation: The PAT enzyme first reacts with palmitoyl-CoA, resulting in the formation of a transient palmitoylated enzyme intermediate.

-

Palmitoyl Transfer: The palmitoyl group is then transferred from the enzyme to a cysteine residue on the substrate protein.

Dysregulation of protein palmitoylation has been implicated in a variety of diseases, including cancer, neurological disorders, and infectious diseases, making PATs attractive targets for therapeutic intervention.

This compound: A Competitive Inhibitor of Erf2 Autopalmitoylation

This compound, also referred to as compound 25 in patent literature (WO2017011518A1), is a small molecule inhibitor of protein acyl transferases. Its primary characterized mechanism of action is the competitive inhibition of the autopalmitoylation of Erf2. Erf2 is a component of the yeast Ras PAT complex, which is responsible for the palmitoylation of Ras proteins, critical for their membrane association and signaling function. By inhibiting the initial autopalmitoylation step of Erf2, this compound effectively blocks the entire palmitoylation cascade for its substrates.

Quantitative Data

While specific IC50 values for this compound against Erf2 autopalmitoylation are detailed in patent WO2017011518A1, this information is not broadly publicly available. However, cell-based assays have demonstrated its activity.

Table 1: Cellular Activity of this compound in Yeast Growth Inhibition Assays

| Yeast Strain | Description | This compound Concentration for Growth Inhibition |

| RJY1941 | Control yeast strain | Complete inhibition at 20 µM |

| RJY1942 | Palmitoylation-sensitive yeast strain | Inhibition at 5 µM |

Data is based on information from MedChemExpress, citing patent WO2017011518A1.

Signaling Pathways and Cellular Effects

The inhibition of Erf2-mediated palmitoylation by this compound has significant downstream consequences on cellular signaling and function. The primary affected pathway is the Ras signaling cascade.

As depicted in Figure 1, Ras proteins require palmitoylation to anchor to the cell membrane, where they can be activated and interact with downstream effectors to propagate signaling cascades that control cell growth, proliferation, and differentiation. By inhibiting Erf2, this compound prevents Ras palmitoylation, leading to the accumulation of inactive Ras in the cytosol and subsequent downregulation of these signaling pathways. This mechanism underlies the observed growth inhibition in yeast, particularly in strains that are sensitive to perturbations in palmitoylation.

Experimental Protocols

The following sections detail the key experimental protocols used to characterize the mechanism of action of this compound.

In Vitro Erf2 Autopalmitoylation Assay (Fluorescence-Based)

This assay quantitatively measures the autopalmitoylation activity of Erf2 by detecting the release of Coenzyme A (CoA) as a byproduct of the reaction.

Principle: The release of CoA is coupled to a second enzymatic reaction that produces a fluorescent signal, allowing for real-time monitoring of enzyme activity.

Methodology:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified recombinant Erf2/Erf4 complex, the coupling enzyme system (e.g., α-ketoglutarate dehydrogenase), and its substrates (α-ketoglutarate and NAD+).

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the wells and pre-incubate for a defined period (e.g., 10 minutes) at 30°C.

-

Reaction Initiation: Initiate the reaction by adding the substrate, palmitoyl-CoA.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader. The production of NADH, a fluorescent product of the coupling reaction, is directly proportional to the amount of CoA released.

-

Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence curves. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Yeast Growth Inhibition Assay

This cell-based assay assesses the functional consequence of PAT inhibition by measuring the effect of this compound on the growth of yeast strains with varying sensitivities to palmitoylation defects.

Principle: Yeast strains with mutations that make them hypersensitive to the inhibition of protein palmitoylation will exhibit growth defects at lower concentrations of a PAT inhibitor compared to wild-type strains.

Methodology:

-

Strain Preparation: Culture the control (e.g., RJY1941) and palmitoylation-sensitive (e.g., RJY1942) yeast strains overnight in appropriate liquid media.

-

Compound Plating: In a 96-well plate, prepare serial dilutions of this compound in the growth medium.

-

Inoculation: Dilute the overnight yeast cultures to a standardized optical density (OD) and inoculate the wells of the 96-well plate containing the compound dilutions.

-

Incubation: Incubate the plate at 30°C with shaking for 24-48 hours.

-

Growth Measurement: Measure the optical density at 600 nm (OD600) of each well using a plate reader to determine cell growth.

-

Data Analysis: Plot the percentage of growth inhibition (relative to vehicle-treated controls) against the concentration of this compound to determine the minimum inhibitory concentration for each strain.

Conclusion

This compound is a valuable research tool for studying the role of protein palmitoylation in cellular processes. Its defined mechanism of action as a competitive inhibitor of Erf2 autopalmitoylation provides a specific means to probe the function of this essential post-translational modification. The experimental protocols detailed in this guide offer a robust framework for the further characterization of this compound and the discovery of novel PAT inhibitors. Further investigation into the selectivity of this compound against other human DHHC enzymes will be crucial in evaluating its potential as a therapeutic lead.

References

The Role of Pat-IN-2 in the Competitive Inhibition of Erf2 Autopalmitoylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Pat-IN-2, a small molecule inhibitor of the protein acyltransferase Erf2. It details the mechanism of Erf2 autopalmitoylation, the role of this compound as a competitive inhibitor, and presents key quantitative data and experimental methodologies. This document is intended to serve as a comprehensive resource for researchers in cell biology, oncology, and drug discovery investigating protein palmitoylation and its therapeutic modulation.

Introduction to Erf2 and Protein Palmitoylation

Protein S-palmitoylation is a reversible post-translational modification involving the attachment of a 16-carbon palmitic acid to cysteine residues via a thioester linkage. This lipid modification is crucial for regulating protein trafficking, localization, stability, and protein-protein interactions. Dysregulation of palmitoylation has been implicated in numerous diseases, including cancer and neurological disorders.

In the yeast Saccharomyces cerevisiae, the protein acyltransferase (PAT) Erf2, in a complex with Erf4 (also known as Shr5), is a key enzyme responsible for the palmitoylation of Ras2, a crucial signaling GTPase. Erf2 belongs to the DHHC (Asp-His-His-Cys) family of PATs, characterized by a conserved DHHC motif within a cysteine-rich domain that is essential for their catalytic activity. The enzymatic reaction proceeds through a two-step mechanism:

-

Autopalmitoylation: Erf2 first catalyzes the transfer of a palmitoyl group from palmitoyl-CoA to its own catalytic cysteine residue within the DHHC motif, forming a covalent palmitoyl-enzyme intermediate.[1]

-

Palmitoyl Transfer: The palmitoyl group is then transferred from the acylated Erf2 to a cysteine residue on the substrate protein, such as Ras2.[1]

This process is critical for the proper localization of Ras2 to the plasma membrane, a prerequisite for its signaling function. The Erf2/Erf4 complex is localized to the endoplasmic reticulum, where it intercepts newly synthesized and prenylated Ras2 for palmitoylation.[2][3]

This compound: A Competitive Inhibitor of Erf2 Autopalmitoylation

This compound, also known as compound 25, is a member of a class of bis-cyclic piperazine compounds identified as inhibitors of Erf2.[4] It functions as a competitive inhibitor of the autopalmitoylation step of the Erf2 catalytic cycle.[5] This mode of inhibition suggests that this compound likely competes with the palmitoyl-CoA substrate for binding to the active site of Erf2.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against Erf2 autopalmitoylation has been determined using in vitro assays. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the effectiveness of an inhibitor.

| Inhibitor | Target | Inhibition Type | IC50 Value |

| This compound (Compound 25) | Erf2 Autopalmitoylation | Competitive | Low micromolar (µM) range[4][5] |

Note: While direct numerical values for the IC50 of this compound are not consistently published, graphical data and descriptive literature confirm its potency in the low micromolar range.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Erf2-Mediated Ras2 Palmitoylation Pathway

Experimental Workflow for In Vitro Erf2 Autopalmitoylation Assay

Experimental Protocols

In Vitro Fluorescence-Based Erf2 Autopalmitoylation Inhibition Assay

This protocol is based on a coupled-enzyme assay that measures the release of Coenzyme A (CoA-SH) during the autopalmitoylation of Erf2. The produced CoA-SH is used by α-ketoglutarate dehydrogenase to reduce NAD+ to NADH, which is fluorescent.[6][7]

Materials:

-

Purified yeast Erf2/Erf4 complex

-

Palmitoyl-CoA

-

This compound (or other inhibitors)

-

α-ketoglutarate

-

NAD+

-

α-ketoglutarate dehydrogenase (α-KGDH)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

-

Prepare the Assay Master Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, α-ketoglutarate, NAD+, and α-KGDH at their final desired concentrations.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.

-

Enzyme and Inhibitor Pre-incubation: To each well of the 96-well plate, add the purified Erf2/Erf4 complex and the this compound dilution (or vehicle). Allow for a pre-incubation period (e.g., 10-15 minutes) at room temperature to facilitate inhibitor binding.

-

Reaction Initiation: Initiate the autopalmitoylation reaction by adding a solution of Palmitoyl-CoA to each well.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 30°C. Monitor the increase in fluorescence at 460 nm (with excitation at 340 nm) over time (e.g., every 30 seconds for 30 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Normalize the velocities to the vehicle control.

-

Plot the normalized velocities against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion

This compound is a valuable tool for studying the role of Erf2-mediated palmitoylation in cellular processes. As a competitive inhibitor of Erf2 autopalmitoylation with low micromolar potency, it provides a means to specifically interrogate the consequences of blocking this critical post-translational modification. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret experiments aimed at further elucidating the function of Erf2 and the therapeutic potential of its inhibitors. Future work should focus on determining the precise IC50 value of this compound and solving the co-crystal structure of the Erf2/Pat-IN-2 complex to guide the development of next-generation, more potent, and specific inhibitors of protein acyltransferases.

References

- 1. The Palmitoylation Two-step♦: Mutational Analysis of Saccharomyces cerevisiae Erf2 Reveals a Two-step Reaction Mechanism for Protein Palmitoylation by DHHC Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ras Signaling in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Erf2, a Novel Gene Product That Affects the Localization and Palmitoylation of Ras2 in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Fluorescence-Based Assay to Monitor Autopalmitoylation of zDHHC Proteins Applicable to High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of Pat-IN-2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pat-IN-2 is a novel, first-in-class small molecule inhibitor of the protein acyltransferase (PAT) Erf2. Identified through a high-throughput screening of a scaffold-ranking library, this bis-cyclic piperazine compound demonstrates potent and competitive inhibition of Erf2 autopalmitoylation. Palmitoylation, the reversible post-translational addition of palmitic acid to cysteine residues, is crucial for the proper localization and function of numerous proteins, including the Ras family of small GTPases. Dysregulation of this process is implicated in various diseases, including cancer. This compound serves as a valuable chemical probe for studying the role of Erf2-mediated palmitoylation in cellular signaling and presents a promising scaffold for the development of therapeutics targeting diseases driven by aberrant Ras signaling. This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound.

Discovery of this compound: A High-Throughput Screening Approach

This compound was discovered through a sophisticated high-throughput screening (HTS) campaign designed to identify inhibitors of the yeast protein acyltransferase Erf2, an ortholog of the human DHHC9 PAT.[1] The screening utilized a fluorescence-based, coupled assay that monitors the autopalmitoylation activity of Erf2 in vitro.[1] This assay is based on the principle that the autopalmitoylation of Erf2 from palmitoyl-CoA releases coenzyme A (CoA-SH), which can be detected by a fluorescent probe.

A chemical library from the Torrey Pines Institute for Molecular Studies, containing over 30 million compounds organized around 68 molecular scaffolds, was screened.[1] This approach led to the identification of several scaffold backbones that demonstrated inhibitory activity against Erf2. One of the most promising scaffolds identified was the bis-cyclic piperazine backbone.[1] Further investigation and deconvolution of the library hits led to the identification of individual compounds, including this compound (designated as compound 25 in the original study), which exhibited significant inhibition of Erf2 autopalmitoylation.[2]

Experimental Protocol: High-Throughput Screening for Erf2 Inhibitors

The HTS for Erf2 inhibitors was performed using a fluorescence-based coupled assay. The protocol is summarized as follows:

-

Reagents : Purified Erf2/Erf4 complex, Palmitoyl-CoA, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and test compounds.

-

Assay Principle : The assay measures the release of Coenzyme A (CoA) during the autopalmitoylation of Erf2. The released CoA reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which can be detected spectrophotometrically at 412 nm. For a fluorescence-based assay, a thiol-reactive fluorescent dye is used instead of DTNB.

-

Procedure :

-

Test compounds, dissolved in DMSO, are pre-incubated with the purified Erf2/Erf4 enzyme complex in an assay buffer.

-

The autopalmitoylation reaction is initiated by the addition of palmitoyl-CoA.

-

After a defined incubation period, the reaction is stopped, and the amount of free CoA is quantified by the addition of the thiol-reactive probe.

-

A decrease in the signal compared to a DMSO control indicates inhibition of Erf2 autopalmitoylation.

-

-

Hit Validation : Initial hits from the primary screen are validated through dose-response curves to determine their potency (e.g., IC50 values) and through orthogonal assays to confirm their mechanism of action.[1]

Synthesis of this compound

This compound is a bis-cyclic piperazine derivative. The synthesis of this class of compounds is typically achieved through solid-phase synthesis, which allows for the rapid generation of a library of analogs with diverse functional groups.[3] While the specific, step-by-step synthesis of this compound has not been publicly disclosed in full detail, a general synthetic strategy for bis-cyclic piperazines can be outlined based on established methods.

The synthesis would likely involve a multi-step process on a solid support (e.g., a resin). Key steps would include the sequential coupling of piperazine monomers and functionalized building blocks to construct the bis-piperazine scaffold. The final compound is then cleaved from the resin and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Biological Activity and Mechanism of Action

This compound acts as a competitive inhibitor of the protein acyltransferase Erf2.[4] It specifically targets the autopalmitoylation step, which is the initial, requisite step in the transfer of a palmitoyl group to a substrate protein.[1]

Quantitative Data

The inhibitory activity of this compound has been characterized in both in vitro and cell-based assays.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Cell Growth Inhibition | S. cerevisiae (palmitoylation sensitive, RJY1942) | Growth Inhibition | 5 µM | [4] |

| Cell Growth Inhibition | S. cerevisiae (control, RJY1941) | Growth Inhibition | 20 µM | [4] |

Note: More precise in vitro IC50 values for the inhibition of Erf2 autopalmitoylation are not yet publicly available but are expected to be in the low micromolar range based on screening data.[2]

Signaling Pathway

Erf2 is a key enzyme in the palmitoylation of Ras proteins. Palmitoylation is essential for the proper localization of Ras to the plasma membrane, which is a prerequisite for its activation and downstream signaling. By inhibiting Erf2, this compound disrupts the palmitoylation of Ras, leading to its mislocalization and a subsequent dampening of Ras-mediated signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. These pathways are critical for cell proliferation, survival, and differentiation, and their hyperactivation is a hallmark of many cancers.

Figure 1: Simplified signaling pathway of Erf2-mediated Ras palmitoylation and its inhibition by this compound.

Experimental Protocol: Cell-Based Yeast Growth Inhibition Assay

The effect of this compound on cell growth can be assessed using engineered strains of Saccharomyces cerevisiae.

-

Yeast Strains :

-

A control strain (e.g., RJY1941).

-

A palmitoylation-sensitive strain (e.g., RJY1942), which is more dependent on Ras palmitoylation for viability.

-

-

Procedure :

-

Yeast cells are grown in appropriate liquid media to mid-log phase.

-

The cell suspension is then diluted and plated on solid agar media containing various concentrations of this compound (or a DMSO vehicle control).

-

Plates are incubated at a suitable temperature (e.g., 30°C) for 2-3 days.

-

Cell growth is assessed by visual inspection or by quantifying colony size or number.

-

-

Endpoint : The concentration of this compound that causes a significant reduction in the growth of the palmitoylation-sensitive strain compared to the control strain indicates on-target activity.[4]

Experimental Workflows and Logical Relationships

The discovery and characterization of this compound followed a logical progression from high-throughput screening to more detailed mechanistic studies.

References

- 1. Identification of Protein Palmitoylation Inhibitors from a Scaffold Ranking Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-vitro Characterization of Pat-IN-2: A Technical Guide

Disclaimer: Publicly available scientific literature and databases do not contain information on a molecule designated "Pat-IN-2". Therefore, this document serves as a representative technical guide for the in-vitro characterization of a hypothetical protein-protein interaction (PPI) inhibitor, herein named this compound, designed to meet the specified formatting and content requirements for an audience of researchers, scientists, and drug development professionals. The experimental data and pathways are illustrative.

This guide provides a comprehensive overview of the preclinical in-vitro characterization of this compound, a novel small molecule inhibitor. The following sections detail its biochemical and cellular activities, the methodologies used for its characterization, and its putative mechanism of action.

Quantitative Data Summary

The in-vitro activity of this compound was assessed through a series of biochemical and cell-based assays to determine its potency, binding affinity, and selectivity. All quantitative data are summarized in the tables below for clear comparison.

Table 1: Biochemical Activity of this compound

| Assay Type | Target | IC50 (nM) | Ki (nM) | Method |

| HTRF Binding Assay | TargetP-Ligand | 150 | 75 | TR-FRET |

| Enzymatic Assay | TargetP | 250 | - | Luminescence-based |

| Off-Target Kinase | Kinase X | >10,000 | - | Radiometric |

| Off-Target Protease | Protease Y | >10,000 | - | Fluorometric |

Table 2: Cell-Based Activity of this compound

| Cell Line | Assay Type | Endpoint | EC50 (nM) |

| Cell-Line A | Cell Proliferation | Viability (72 hr) | 500 |

| Cell-Line B | Target Engagement | NanoBRET | 300 |

| Cell-Line A | Apoptosis Induction | Caspase 3/7 Glo | 800 |

| Normal-Cell | Cytotoxicity | Viability (72 hr) | >20,000 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

-

Principle: This assay measures the disruption of a protein-protein interaction. A donor fluorophore (e.g., Europium cryptate) is conjugated to one binding partner, and an acceptor fluorophore (e.g., d2) is conjugated to the other. When in close proximity, excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. This compound, by inhibiting the interaction, reduces this FRET signal.

-

Protocol:

-

Reactions are prepared in a 384-well, low-volume white plate.

-

To each well, add 2 µL of this compound diluted in assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA) to achieve a final concentration range of 1 nM to 100 µM.

-

Add 1 µL of the donor-labeled protein (e.g., 10 nM final concentration).

-

Add 1 µL of the acceptor-labeled protein (e.g., 20 nM final concentration).

-

The plate is incubated for 2 hours at room temperature, protected from light.

-

The fluorescence is read on an HTRF-compatible plate reader at two wavelengths: 620 nm (donor) and 665 nm (acceptor).

-

The HTRF ratio (665/620) is calculated and plotted against the inhibitor concentration to determine the IC50 value.

-

2. Cell Proliferation Assay (e.g., CellTiter-Glo®)

-

Principle: This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.

-

Protocol:

-

Cells are seeded in a 96-well opaque-walled plate at a density of 5,000 cells per well and allowed to adhere overnight.

-

The following day, the medium is replaced with fresh medium containing serial dilutions of this compound (e.g., from 10 nM to 50 µM). A vehicle control (e.g., 0.1% DMSO) is included.

-

Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, the plate and CellTiter-Glo® reagent are equilibrated to room temperature.

-

100 µL of CellTiter-Glo® reagent is added to each well.

-

The plate is placed on an orbital shaker for 2 minutes to induce cell lysis.

-

The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence is recorded using a plate reader.

-

The data is normalized to the vehicle control, and the EC50 is calculated.

-

3. Target Engagement Assay (NanoBRET™)

-

Principle: This assay measures the binding of a small molecule to a target protein within living cells. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the same target is added. If this compound enters the cell and binds to the target, it will displace the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).

-

Protocol:

-

Cells expressing the NanoLuc®-target fusion protein are harvested and resuspended in Opti-MEM.

-

Cells are plated into a 96-well white plate.

-

Serial dilutions of this compound are added to the wells.

-

The fluorescent NanoBRET™ tracer is added to all wells at a predetermined optimal concentration.

-

The plate is incubated for 2 hours at 37°C in a 5% CO2 incubator.

-

The NanoBRET™ Nano-Glo® Substrate is added to all wells.

-

Donor (460 nm) and acceptor (618 nm) emission signals are read within 10 minutes using a luminometer equipped with the appropriate filters.

-

The BRET ratio (acceptor emission/donor emission) is calculated and used to determine the EC50.

-

Signaling Pathways and Workflows

Putative Signaling Pathway of this compound Action

The following diagram illustrates a hypothetical signaling cascade where this compound inhibits a key protein-protein interaction.

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow for In-vitro Characterization

The logical flow of experiments for characterizing a hit compound like this compound is depicted below.

Caption: Workflow for hit-to-lead characterization.

Pat-IN-2: A Technical Guide to its Specificity for Protein Acyltransferases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pat-IN-2 is a small molecule inhibitor of protein acyltransferases (PATs), the enzymes responsible for protein S-palmitoylation. This post-translational modification, the reversible addition of fatty acids to cysteine residues, plays a critical role in regulating protein trafficking, localization, stability, and function. Dysregulation of protein palmitoylation is implicated in numerous diseases, including cancer, neurological disorders, and infectious diseases, making PATs attractive therapeutic targets. This compound has emerged from screening campaigns as a competitive inhibitor of the yeast protein acyltransferase Erf2, the ortholog of human PATs that palmitoylate Ras proteins. This technical guide provides a comprehensive overview of the specificity of this compound for protein acyltransferases, detailing available quantitative data, experimental methodologies, and its impact on cellular signaling pathways.

Specificity of this compound for Protein Acyltransferases

This compound, also identified as compound 25 in patent WO2017011518A1, has been characterized as a competitive inhibitor of the autopalmitoylation of Erf2, a key protein acyltransferase in yeast responsible for the palmitoylation of Ras2.[1] While extensive quantitative data on its specificity across the full panel of 23 human zinc finger DHHC-type containing (ZDHHC) PATs is not yet publicly available in peer-reviewed literature, initial studies provide valuable insights into its activity.

Quantitative Data on this compound Inhibition

The following table summarizes the available quantitative data for this compound's inhibitory activity. It is important to note that the primary characterization has been performed on the yeast ortholog, Erf2.

| Target Enzyme | Assay Type | Inhibitor Concentration | % Inhibition / Activity | Source |

| S. cerevisiae Erf2 | Yeast Growth Inhibition | 5 µM | Growth inhibition of palmitoylation-sensitive yeast strain (RJY1942) | [1] |

| S. cerevisiae Erf2 | Yeast Growth Inhibition | 20 µM | Complete growth inhibition of control yeast strain (RJY1941) | [1] |

| S. cerevisiae Erf2 | In vitro autopalmitoylation | 100 µg/ml | Significant inhibition of Erf2 autopalmitoylation | [2] |

Further research is required to establish the IC50 values of this compound against a comprehensive panel of human ZDHHC enzymes to fully elucidate its specificity profile.

Experimental Protocols

The following sections detail the key experimental methodologies used to identify and characterize the inhibitory activity of this compound.

High-Throughput Screening for PAT Inhibitors

The initial identification of the scaffold leading to this compound involved a high-throughput screen to identify inhibitors of Erf2 activity. This assay is designed to measure the auto-palmitoylation of the enzyme.

Principle: The assay is a fluorescence-based coupled enzyme assay that detects the release of Coenzyme A (CoA) during the auto-palmitoylation of Erf2. The released CoA is then used in a reaction that generates a fluorescent signal, which is inversely proportional to the activity of the PAT inhibitor.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified Erf2 enzyme, a fluorescent probe that reacts with free CoA, and the necessary buffer components.

-

Compound Addition: Test compounds, such as those from a chemical library, are added to the individual wells of a microtiter plate.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, palmitoyl-CoA.

-

Signal Detection: The fluorescence intensity in each well is measured over time using a plate reader. A decrease in the rate of fluorescence increase indicates inhibition of Erf2 auto-palmitoylation.

Orthogonal Gel-Based Assay for Erf2 Auto-palmitoylation

To validate the hits from the primary high-throughput screen, an orthogonal gel-based assay is employed. This method directly visualizes the auto-palmitoylation of Erf2.

Principle: This assay utilizes a modified palmitoyl-CoA analog containing a "clickable" chemical handle (e.g., an alkyne or azide). After the auto-palmitoylation reaction, the tagged enzyme is reacted with a fluorescent reporter molecule via click chemistry, allowing for visualization by SDS-PAGE and in-gel fluorescence scanning.

Protocol:

-

Auto-palmitoylation Reaction: Purified Erf2 is incubated with an alkyne- or azide-modified palmitoyl-CoA analog in the presence or absence of the test inhibitor (e.g., this compound).

-

Click Chemistry Reaction: A fluorescently tagged azide or alkyne (complementary to the tag on the palmitoyl-CoA analog) is added to the reaction mixture along with the necessary catalysts (e.g., copper(I)).

-

SDS-PAGE and Fluorescence Imaging: The reaction products are separated by SDS-PAGE. The gel is then imaged using a fluorescence scanner to detect the fluorescently labeled, auto-palmitoylated Erf2. A decrease in fluorescence intensity of the Erf2 band in the presence of the inhibitor confirms its activity.

Yeast-Based Cell Growth Assay

To assess the cell permeability and biological activity of the identified inhibitors, a yeast cell-based assay is utilized.

Principle: This assay uses yeast strains with varying sensitivities to the inhibition of protein palmitoylation. A strain that is particularly sensitive to the loss of Ras palmitoylation will exhibit a growth defect in the presence of an effective PAT inhibitor.

Protocol:

-

Yeast Strain Culture: Control and palmitoylation-sensitive yeast strains are cultured in appropriate liquid media.

-

Inhibitor Treatment: The yeast cultures are treated with various concentrations of the test inhibitor (e.g., this compound).

-

Growth Monitoring: The growth of the yeast cultures is monitored over time by measuring the optical density at 600 nm (OD600).

-

Data Analysis: The growth curves of the treated cultures are compared to those of the vehicle-treated controls to determine the effect of the inhibitor on cell proliferation.

Signaling Pathways and Logical Relationships

The inhibition of protein acyltransferases by this compound has significant implications for cellular signaling pathways that are dependent on protein palmitoylation. The primary inferred target of this compound in mammalian cells is the palmitoylation of Ras proteins, which is critical for their proper localization and function.

Ras Signaling Pathway

Ras proteins are small GTPases that act as molecular switches in a multitude of signaling pathways that regulate cell proliferation, differentiation, and survival. For Ras to be functional, it must be localized to the plasma membrane, a process that for H-Ras and N-Ras is dependent on palmitoylation.

By inhibiting the PATs responsible for Ras palmitoylation, this compound is predicted to disrupt the membrane localization of Ras, thereby preventing its activation and downstream signaling through the Raf-MEK-ERK cascade. This would ultimately lead to a reduction in cell proliferation and survival, providing a potential therapeutic strategy for cancers driven by Ras mutations.

Experimental Workflow for Assessing this compound Specificity

A logical workflow to comprehensively assess the specificity of this compound would involve a combination of in vitro and cell-based assays.

This workflow begins with broad screening, followed by detailed in vitro characterization against all human PATs to determine its selectivity profile. Promising candidates would then be subjected to cell-based assays, such as activity-based protein profiling (ABPP), to confirm target engagement in a cellular context and identify potential off-targets. Finally, the functional consequences of target inhibition on relevant signaling pathways and cellular phenotypes would be assessed.

Conclusion

This compound represents a promising starting point for the development of potent and specific inhibitors of protein acyltransferases. Its demonstrated activity against the yeast Ras-palmitoylating enzyme Erf2 suggests its potential to modulate Ras signaling in human cells. However, a comprehensive understanding of its specificity across the entire family of human ZDHHC enzymes is crucial for its advancement as a chemical probe or therapeutic lead. The experimental protocols and workflows outlined in this guide provide a framework for the further characterization of this compound and other novel PAT inhibitors, which will be instrumental in dissecting the complex roles of protein palmitoylation in health and disease.

References

Unraveling the Biological Roles of PAT Proteins: A Technical Overview

A definitive analysis of a specific molecule designated "Pat-IN-2" is not currently possible due to the absence of its reference in the public scientific literature. Searches for "this compound" have revealed ambiguity, with results pointing to several distinct but important biological players: the amino acid transporter PAT2, the broader PAT family of lipid droplet proteins, and the mRNA decay factor Pat1. This guide synthesizes the available information on these entities, providing researchers, scientists, and drug development professionals with a foundational understanding of their known biological pathways and functions.

PAT2: A Key Regulator of Lysosomal Function and Nutrient Sensing

PAT2, or proton-assisted amino acid transporter 2, is a critical component in cellular metabolism and nutrient uptake, particularly in tissues with high metabolic activity.[1] Its primary function involves the transport of neutral amino acids across cell membranes.[1]

Biological Pathways and Mechanisms

Recent studies have illuminated a crucial role for PAT2 in the regulation of lysosomal activity and mTORC1 signaling in brown adipocytes.[2]

-

Amino Acid Sensing and mTORC1 Reactivation: Upon amino acid withdrawal, PAT2 translocates from the plasma membrane to the lysosome. This relocalization is essential for the subsequent reactivation of the mTORC1 signaling pathway when amino acids become available again. Both the loss and overexpression of PAT2 have been shown to impair the re-phosphorylation of S6K, a downstream target of mTORC1, following amino acid starvation.[2]

-

vATPase Assembly and Lysosomal Acidification: PAT2 facilitates the assembly of the lysosomal vacuolar-type H+-ATPase (vATPase). It achieves this by recruiting the cytoplasmic V1 subunit to the lysosome, a key step in forming the fully assembled and active enzyme complex.[2] Consequently, PAT2 promotes lysosomal acidification, a process vital for lysosomal degradative functions and cellular homeostasis.[2]

The following diagram illustrates the proposed mechanism of PAT2 in regulating lysosomal function and mTORC1 signaling.

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the function of PAT2:

| Experiment | Methodology |

| EGFP Quenching for Autophagy Flux | Brown adipocytes were transiently transfected with pBABE-puro mCherry-EGFP-LC3B. Following 1 hour of amino acid starvation, cells were imaged in live cell imaging solution using confocal microscopy. The relative intensities of mCherry and EGFP were quantified using ImageJ software to assess lysosomal degradation.[2] |

| Intracellular pH Measurements | Adipocytes were transiently transfected with pEGFP-LC3. pHrodo Red AM was used to assess intracellular pH according to the manufacturer's instructions. Co-localization of red (pHrodo) and green (EGFP-LC3) signals and signal intensity were analyzed with ImageJ.[2] |

| In Vitro Quenching Test for Lysosomal Acidification | Adipocytes were loaded with FITC-Dextran overnight. After amino acid starvation, cells were homogenized, and FITC-Dextran loaded vesicles were isolated by centrifugation. The fluorescence quenching of FITC, which is pH-sensitive, was measured to assess vATPase activity in the presence or absence of the vATPase inhibitor concanamycin A.[2] |

| Western Blotting for S6K Phosphorylation | Protein lysates from shScr, shPAT2, and PAT2-HA brown adipocytes were collected after various durations of amino acid and serum depletion. Western blotting was performed to detect phosphorylated S6K and total S6K levels. Quantification was done by normalizing the phosphorylated S6K signal to the total S6K signal.[2] |

| Blue Native PAGE for vATPase Assembly | Blue native polyacrylamide gel electrophoresis (PAGE) was used to detect the fully assembled vATPase complex at >720 kDa by observing the overlapping signals of the V1B2 and V0D1 subunits.[2] |

The PAT Protein Family: Guardians of Lipid Homeostasis

The PAT family of proteins is named after its founding members: Perilipin, Adipose Differentiation-Related Protein (ADRP), and Tail-Interacting Protein of 47 kiloDaltons (TIP47). This family also includes S3-12 and OXPAT in mammals.[3] These proteins are characterized by their association with intracellular lipid droplets and play a central role in regulating cellular lipid storage and mobilization.[3]

Core Functions and Pathways

-

Regulation of Lipolysis: PAT proteins, particularly perilipin, act as gatekeepers at the surface of lipid droplets, controlling the access of lipases to the stored triglycerides.[3] In the basal state, perilipin sequesters CGI-58, an activator of adipose triglyceride lipase (ATGL).[3] Upon hormonal stimulation (e.g., by catecholamines), Protein Kinase A (PKA) is activated and phosphorylates perilipin. This phosphorylation event causes a conformational change, releasing CGI-58 to activate ATGL and recruiting hormone-sensitive lipase (HSL) to the lipid droplet surface to initiate lipolysis.[3]

The signaling cascade for PKA-mediated lipolysis is depicted below.

References

Methodological & Application

Application Notes and Protocols for Pat-IN-2 in Cell Culture Experiments

Disclaimer: The compound "Pat-IN-2" is not a widely recognized chemical entity in publicly available scientific literature. The following application notes and protocols are provided for illustrative purposes and are based on a hypothetical small molecule inhibitor targeting the Signal-Transducing Adaptor Protein-2 (STAP-2) pathway, a known target in cancer research. Researchers should consult peer-reviewed literature for specific inhibitors of interest.

Introduction to this compound

For the context of these notes, this compound is presented as a selective, cell-permeable inhibitor of the Signal-Transducing Adaptor Protein-2 (STAP-2). STAP-2 is an adaptor protein that plays a crucial role in various intracellular signaling pathways.[1] In certain cancer cells, such as prostate and lung cancer, STAP-2 interacts with and stabilizes the Epidermal Growth Factor Receptor (EGFR), leading to enhanced signaling and promoting cancer cell proliferation and tumor progression.[1] By inhibiting the function of STAP-2, this compound is hypothesized to disrupt these oncogenic signaling cascades, making it a valuable tool for cancer research and drug development.

Application Notes

This compound can be utilized in a variety of cell culture experiments to investigate the role of the STAP-2 signaling pathway.

-

Cancer Cell Proliferation and Viability Studies: this compound is expected to inhibit the growth of cancer cell lines that are dependent on STAP-2-mediated signaling. This can be quantified using cell viability assays to determine the half-maximal inhibitory concentration (IC50).

-

Mechanism of Action Studies: Researchers can use this compound to elucidate the downstream effects of STAP-2 inhibition. This includes analyzing changes in the phosphorylation status and expression levels of key signaling proteins like EGFR, STAT3, and Akt.

-

Apoptosis Induction: By disrupting pro-survival signaling pathways, this compound may induce apoptosis in cancer cells. This can be assessed using techniques such as flow cytometry with Annexin V staining or by monitoring the cleavage of caspase-3.

-

Combination Therapy Studies: this compound can be used in combination with other anti-cancer agents to explore potential synergistic effects. For example, combining this compound with EGFR inhibitors could lead to a more potent anti-cancer effect.

Experimental Protocols

Below are detailed protocols for key experiments involving the use of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., A549, PC-3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blotting

This protocol is for analyzing changes in protein expression and phosphorylation following treatment with this compound.

Materials:

-

Cells cultured in 6-well plates or 10 cm dishes

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-STAP-2, anti-p-EGFR, anti-EGFR, anti-p-STAT3, anti-STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with this compound at various concentrations for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.[2]

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]

-

Determine the protein concentration of the supernatant using a BCA assay.[2]

-

Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.[2]

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[3]

-

Incubate the membrane with primary antibodies overnight at 4°C.[3]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[2]

Immunofluorescence

This protocol is for visualizing the cellular localization of proteins after this compound treatment.

Materials:

-

Cells grown on coverslips in 24-well plates

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBST)

-

Primary antibodies (e.g., anti-STAP-2)

-

Fluorophore-conjugated secondary antibodies

-

DAPI or Hoechst for nuclear staining

-

Mounting medium

Procedure:

-

Seed cells on coverslips and treat with this compound as required.

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.[4]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.[5]

-

Wash the cells three times with PBS.

-

Block for 30-60 minutes with blocking buffer.[6]

-

Incubate with primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[5]

-

Wash the cells three times with PBST.

-

Incubate with fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[6]

-

Wash the cells three times with PBST.

-

Counterstain nuclei with DAPI or Hoechst for 5 minutes.

-

Wash the cells with PBS and mount the coverslips on microscope slides with mounting medium.

-

Visualize the staining using a fluorescence or confocal microscope.

Data Presentation

The following tables present hypothetical quantitative data from experiments using this compound.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| A549 (Lung Cancer) | 48 | 5.2 |

| PC-3 (Prostate Cancer) | 48 | 8.9 |

| MCF-7 (Breast Cancer) | 48 | > 50 |

| HFF-1 (Normal Fibroblast) | 48 | > 100 |

Table 2: Effect of this compound on Protein Phosphorylation in A549 Cells

| Treatment (10 µM this compound) | p-EGFR / Total EGFR (Relative Densitometry) | p-STAT3 / Total STAT3 (Relative Densitometry) |

| Vehicle Control (DMSO) | 1.00 | 1.00 |

| 6 hours | 0.45 | 0.52 |

| 12 hours | 0.21 | 0.33 |

| 24 hours | 0.15 | 0.24 |

Mandatory Visualizations

References

- 1. Potential of targeting signal-transducing adaptor protein-2 in cancer therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. origene.com [origene.com]

- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 4. arigobio.com [arigobio.com]

- 5. usbio.net [usbio.net]

- 6. abcam.com [abcam.com]

Application Notes and Protocols for Treating Cells with Pat-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pat-IN-2 is a small molecule inhibitor of protein acyltransferases (PATs), a family of enzymes responsible for protein palmitoylation. Palmitoylation is a reversible post-translational lipid modification that plays a crucial role in regulating protein trafficking, localization, stability, and protein-protein interactions. Dysregulation of protein palmitoylation has been implicated in various diseases, including cancer. This compound competitively inhibits the autopalmitoylation of Erf2, a key component of the Ras PAT complex, thereby interfering with the function of palmitoylated proteins, including those involved in oncogenic signaling pathways.[1] These application notes provide detailed protocols for the treatment of cells with this compound and methods to assess its biological effects.

Mechanism of Action

This compound is a protein acyl transferase (PAT) inhibitor.[1] Specifically, it competitively inhibits the autopalmitoylation of Erf2, a subunit of a yeast PAT responsible for palmitoylating Ras2.[1] The reaction mechanism of PATs like Erf2 involves a two-step process: first, the enzyme undergoes autopalmitoylation to form a palmitoyl-enzyme intermediate, and second, the palmitoyl group is transferred to the substrate protein.[2] By inhibiting the initial autopalmitoylation step, this compound effectively blocks the entire palmitoylation cascade for substrates of the targeted PAT.

While the direct effect of this compound on the Hippo-YAP/TAZ signaling pathway has not been explicitly detailed in the available literature, the inhibition of palmitoylation can have broad effects on cellular signaling. The Hippo pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is a hallmark of many cancers.[3] The core of the Hippo pathway is a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP and TAZ.[4][5][6][7] When unphosphorylated, YAP and TAZ translocate to the nucleus, bind to TEAD transcription factors, and drive the expression of genes that promote cell proliferation and inhibit apoptosis.[3] Given that many signaling proteins, including components of pathways that intersect with Hippo signaling, are regulated by palmitoylation, it is plausible that this compound could indirectly modulate Hippo-YAP/TAZ activity.

Quantitative Data

The following table summarizes the known quantitative data for the effects of this compound on cell growth. Due to limited specific data on this compound, data for the related and well-studied PAT inhibitor, 2-bromopalmitate (2-BP), is also provided for reference.

| Compound | Cell Line | Assay | Concentration | Effect | Reference |

| This compound | RJY1941 (control) | Growth Inhibition | 20 µM | Complete inhibition of growth | [1] |

| < 20 µM | No detectable effect | [1] | |||

| This compound | RJY1942 (palmitoylation sensitive) | Growth Inhibition | 5 µM | Inhibition of growth | [1] |

| 2-BP | Fadu (HPSCC) | MTT Assay | 50 µM | Inhibition of cell proliferation | |

| 2-BP | Colorectal Cancer Cells | CCK-8 Assay | 50 µM (1 hr treatment) | Inhibition of palmitoylation | |

| 2-BP | CHO-K1 | Membrane Association | 25, 50, 150 µM | Inhibition of PAT activity | [3] |

| 2-BP | VSMCs | Proliferation | 10, 25, 50 µM (24 hr treatment) | Decreased proliferation rate |

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound are provided below. Where specific protocols for this compound are unavailable, protocols for the general PAT inhibitor 2-bromopalmitate (2-BP) are provided as a starting point for optimization.

Preparation of this compound Stock Solution

-

Solvent Selection: Based on supplier information, dissolve this compound in a suitable solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Cell Culture and Treatment

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment. The optimal seeding density will vary depending on the cell line.

-

Treatment: The day after seeding, replace the culture medium with fresh medium containing the desired final concentration of this compound. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment and control groups and is at a level that does not affect cell viability (typically ≤ 0.1%).

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Viability and Proliferation Assays

-

Seed cells in a 96-well plate and treat with various concentrations of this compound as described above.

-

At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate at 37°C for 3-4 hours.

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

b) BrdU Incorporation Assay [12][13][14][15][16]

-

Seed cells in a 96-well plate and treat with this compound.

-

During the last 2-4 hours of the treatment period, add BrdU labeling solution to a final concentration of 10 µM.

-

Fix the cells and denature the DNA according to the manufacturer's protocol.

-

Incubate with an anti-BrdU antibody.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add TMB substrate and measure the absorbance at 450 nm.

Cell Migration and Invasion Assays

a) Wound Healing (Scratch) Assay [17][18][19][20]

-

Seed cells in a 6-well plate and grow to a confluent monolayer.

-

Create a "scratch" in the monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells and replace with fresh medium containing this compound or vehicle control.

-

Capture images of the scratch at 0 hours and at various time points thereafter (e.g., 12, 24 hours).

-

Measure the width of the scratch at multiple points and calculate the rate of wound closure.

b) Transwell Invasion Assay [21][22][23][24]

-

Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

-

Seed cells in serum-free medium in the upper chamber.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Add this compound to the upper and/or lower chambers.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of stained cells in several fields of view under a microscope.

Western Blot Analysis of Hippo Pathway Proteins

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against YAP, TAZ, phospho-YAP (Ser127), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[2][25][26][27][28]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway Visualization

The Hippo-YAP/TAZ signaling pathway is a key regulator of cell proliferation and apoptosis. Its dysregulation is frequently observed in cancer.

Conclusion

This compound represents a valuable tool for studying the roles of protein palmitoylation in cellular processes, particularly in the context of cancer research. The protocols outlined in these application notes provide a framework for investigating the effects of this compound on cell viability, proliferation, migration, and invasion. Further investigation into the specific PATs targeted by this compound in different cell types and its potential impact on signaling pathways like the Hippo-YAP/TAZ cascade will be crucial for elucidating its full therapeutic potential. As with any inhibitor, careful dose-response studies and validation of on-target effects are essential for robust and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bio.unipd.it [bio.unipd.it]

- 3. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 4. journals.biologists.com [journals.biologists.com]

- 5. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Hippo signaling pathway compon ... | Article | H1 Connect [archive.connect.h1.co]

- 7. The Role and Regulatory Mechanism of Hippo Signaling Components in the Neuronal System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. broadpharm.com [broadpharm.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 13. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 14. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]

- 15. assaygenie.com [assaygenie.com]

- 16. media.cellsignal.com [media.cellsignal.com]

- 17. clyte.tech [clyte.tech]

- 18. Cell migration assay [bio-protocol.org]

- 19. Wound healing migration assay (Scratch assay) [protocols.io]

- 20. Wound healing assay | Abcam [abcam.com]

- 21. clyte.tech [clyte.tech]

- 22. pubcompare.ai [pubcompare.ai]

- 23. snapcyte.com [snapcyte.com]

- 24. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 25. bio.unipd.it [bio.unipd.it]

- 26. researchgate.net [researchgate.net]

- 27. The Hippo pathway effector proteins YAP and TAZ have both distinct and overlapping functions in the cell - PMC [pmc.ncbi.nlm.nih.gov]

- 28. YAP/TAZ Transcriptional Targets Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

Pat-IN-2: A Chemical Probe for Studying Protein Palmitoylation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pat-IN-2 is a valuable chemical tool for investigating the biological roles of protein S-palmitoylation, a reversible lipid post-translational modification crucial for regulating protein trafficking, localization, and function. As a competitive inhibitor of protein acyl transferases (PATs), this compound specifically targets the autopalmitoylation of Erf2, a key enzyme in the palmitoylation of Ras2 in Saccharomyces cerevisiae. This targeted action allows for the dissection of signaling pathways dependent on this modification. These notes provide an overview of this compound's activity and detailed protocols for its application in both in vitro and cell-based assays.

Data Presentation

The following table summarizes the known quantitative data for this compound. At present, a specific IC50 value for the direct enzymatic inhibition of Erf2 has not been reported in publicly available literature. The provided data reflects the inhibitor's effect on yeast cell growth, which is a consequence of its enzymatic inhibition.

| Parameter | Value | Assay Conditions | Reference |

| Yeast Growth Inhibition (RJY1941 - control) | Complete inhibition at 20 µM | Yeast growth assay | [1] |

| Yeast Growth Inhibition (RJY1942 - palmitoylation sensitive) | Inhibition at 5 µM | Yeast growth assay | [1] |

Signaling Pathway of Erf2-mediated Ras2 Palmitoylation and Inhibition by this compound

The following diagram illustrates the established pathway of Ras2 palmitoylation in yeast, which is localized to the endoplasmic reticulum, and indicates the point of inhibition by this compound.

Experimental Protocols

While specific protocols detailing the use of this compound are not widely published, the following are detailed, adaptable protocols for assessing the activity of PAT inhibitors.

Protocol 1: In Vitro Protein Acyl Transferase (PAT) Inhibition Assay

This protocol describes a method to measure the inhibition of PAT activity in vitro using a fluorescently-labeled peptide substrate. This assay can be adapted to test the inhibitory effect of this compound on Erf2 or other PAT enzymes.

Materials:

-

Recombinant Erf2/Erf4 complex (or other PAT enzyme)

-

Fluorescently labeled peptide substrate (e.g., NBD-labeled peptide mimicking a PAT substrate)

-

Palmitoyl-CoA

-

This compound

-

Acylation buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 5 mM MgCl2)

-

DMSO (for dissolving inhibitor)

-

96-well microplate, black

-

Microplate reader with fluorescence detection

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in acylation buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Prepare solutions of the PAT enzyme, fluorescent peptide substrate, and Palmitoyl-CoA in acylation buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Acylation buffer

-

PAT enzyme solution

-

This compound dilution (or DMSO for control)

-

-

Incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the fluorescent peptide substrate to each well.

-

Initiate the reaction by adding Palmitoyl-CoA to all wells.

-

-

Measurement:

-

Immediately begin monitoring the change in fluorescence over time using a microplate reader. The palmitoylation of the fluorescent peptide will result in a change in its fluorescent properties.

-

Record data every minute for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of this compound.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol 2: Yeast Growth Inhibition Assay

This protocol is used to assess the effect of this compound on the growth of yeast strains with varying sensitivity to the inhibition of palmitoylation.

Materials:

-

Saccharomyces cerevisiae strains (e.g., RJY1941 and RJY1942)

-

Yeast extract peptone dextrose (YPD) medium

-

This compound

-

DMSO

-

Sterile 96-well plates

-

Spectrophotometer or plate reader capable of measuring OD600

Procedure:

-

Preparation of Yeast Cultures:

-

Inoculate the yeast strains into liquid YPD medium and grow overnight at 30°C with shaking.

-

The next day, dilute the overnight cultures to an OD600 of 0.1 in fresh YPD medium.

-

-

Preparation of Inhibitor Plates:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, prepare serial dilutions of this compound in YPD medium. Include a DMSO-only control.

-

-

Inoculation and Incubation:

-

Add the diluted yeast cultures to the wells of the inhibitor plate.

-

Incubate the plate at 30°C with shaking.

-

-

Measurement of Growth:

-

Measure the OD600 of the cultures at regular intervals (e.g., every 2-4 hours) for 24-48 hours.

-

-

Data Analysis:

-

Plot the OD600 values over time to generate growth curves for each concentration of this compound.

-

Determine the minimum inhibitory concentration (MIC) or the concentration that causes a certain percentage of growth inhibition.

-

Protocol 3: Acyl-Biotin Exchange (ABE) Assay in Yeast

This protocol allows for the detection of changes in the palmitoylation status of a specific protein in yeast cells treated with this compound.

Materials:

-

Yeast strain expressing the protein of interest (preferably with an epitope tag)

-

YPD medium

-

This compound

-

DMSO

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100)

-

N-ethylmaleimide (NEM)

-

Hydroxylamine (HAM)

-

Thiol-reactive biotin (e.g., Biotin-HPDP)

-

Streptavidin-agarose beads

-

SDS-PAGE and Western blotting reagents

-

Antibody against the protein of interest or the epitope tag

Procedure:

-

Cell Culture and Treatment:

-

Grow yeast cells to mid-log phase in YPD medium.

-

Treat the cells with various concentrations of this compound or DMSO (control) for a defined period.

-

-

Cell Lysis and Protein Extraction:

-

Harvest the cells and lyse them in lysis buffer containing NEM to block free thiol groups.

-

Clarify the lysate by centrifugation.

-

-

Acyl-Biotin Exchange:

-

Divide the lysate into two aliquots. Treat one aliquot with HAM to cleave thioester bonds (palmitoylation) and the other with a control buffer (e.g., Tris-HCl).

-

Label the newly exposed thiol groups with a thiol-reactive biotin reagent.

-

-

Affinity Purification:

-

Incubate the biotin-labeled lysates with streptavidin-agarose beads to capture the palmitoylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Analysis:

-

Elute the captured proteins from the beads.

-

Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the protein of interest.

-

A stronger signal in the HAM-treated sample compared to the control indicates that the protein was palmitoylated. Compare the signal intensity between this compound-treated and control cells to determine the effect of the inhibitor.

-

Conclusion

This compound is a specific and potent tool for the study of protein palmitoylation mediated by the Erf2 protein acyl transferase. The provided protocols, while adaptable, offer a robust framework for researchers to investigate the effects of this inhibitor on enzymatic activity, cellular processes, and specific signaling pathways. Further characterization of this compound, including the determination of its direct enzymatic IC50, will undoubtedly enhance its utility as a chemical probe in chemical biology and drug discovery.

References

Application Notes and Protocols: Combining Pat-IN-2 with Other Molecular Biology Techniques

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for integrating Pat-IN-2, a potent and selective inhibitor of protein palmitoylation, with common molecular biology techniques. The following sections offer guidance on utilizing this compound to investigate the role of palmitoylation in various cellular processes.

Disclaimer: The following protocols are provided as examples and are based on established methodologies using other well-known palmitoylation inhibitors, such as 2-bromopalmitate (2-BP). Researchers should optimize these protocols for their specific experimental context and for use with this compound.

Analysis of Protein Palmitoylation Status and Subcellular Localization by Western Blotting

This protocol describes how to assess the impact of this compound on the subcellular localization of a target protein, which is often dependent on its palmitoylation status. Inhibition of palmitoylation can lead to a shift of the protein from membrane fractions to cytosolic fractions.

Experimental Protocol:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4-16 hours). Note: The optimal concentration and incubation time for this compound should be determined empirically.

-

-

Subcellular Fractionation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 7.4, 1.5 mM MgCl2, 10 mM KCl, with protease and phosphatase inhibitors).

-

Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 100,000 x g for 1 hour) to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).

-

-

Sample Preparation for Western Blotting:

-

Resuspend the membrane pellet in a lysis buffer containing detergent (e.g., RIPA buffer).

-

Determine the protein concentration of both the cytosolic and membrane fractions using a standard protein assay (e.g., BCA assay).

-

Normalize the protein concentrations for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Presentation:

Table 1: Effect of Palmitoylation Inhibitor on Protein Subcellular Localization

| Treatment | Fraction | Protein of Interest Level (Arbitrary Units) | Loading Control (e.g., Tubulin for Cytosol, Na+/K+ ATPase for Membrane) |

| Vehicle | Cytosol | 100 | 1000 |

| Vehicle | Membrane | 1000 | 1000 |

| This compound | Cytosol | 500 | 1000 |

| This compound | Membrane | 200 | 1000 |

This table illustrates a hypothetical scenario where inhibiting palmitoylation with this compound causes a shift of the protein of interest from the membrane to the cytosolic fraction.

Experimental Workflow Diagram:

Caption: Western Blotting Workflow to Assess Protein Localization.

Investigating Protein-Protein Interactions via Immunoprecipitation

This protocol outlines the use of this compound in conjunction with immunoprecipitation (IP) to determine if the palmitoylation of a "bait" protein is necessary for its interaction with a "prey" protein.

Experimental Protocol:

-

Cell Culture and Treatment:

-

Culture cells and treat with this compound or vehicle control as described in the Western Blotting protocol.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a non-denaturing IP lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol, with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-